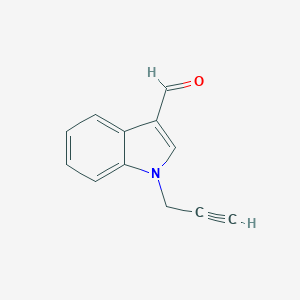

1-Prop-2-ynyl-1H-indole-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-ynylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h1,3-6,8-9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETIMAFLOAYCBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355448 | |

| Record name | 1-(Prop-2-yn-1-yl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173531-53-8 | |

| Record name | 1-(Prop-2-yn-1-yl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Prop-2-ynyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Prop-2-ynyl-1H-indole-3-carbaldehyde, a propargylated derivative of indole-3-carbaldehyde, is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. The presence of the terminal alkyne functionality provides a reactive handle for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile construction of more complex molecular architectures, including triazole-containing indole hybrids. While this compound primarily serves as a building block and its own biological profile is not extensively documented, the indole scaffold and the propargyl group are independently associated with a wide range of pharmacological activities. This guide provides a comprehensive overview of its chemical properties, a detailed putative synthesis protocol, and an exploration of the potential biological significance of its derivatives, particularly in the context of anticancer drug discovery.

Chemical Properties

This compound, also known as N-propargyl-indole-3-carboxaldehyde, is a solid organic compound. Its fundamental chemical properties are summarized below. While specific experimental data for this compound, such as melting point and detailed spectral analyses, are not widely available in the literature, data for the parent compound, indole-3-carbaldehyde, and related N-substituted analogs are provided for comparison.

Table 1: Physicochemical and Spectroscopic Data

| Property | This compound | Indole-3-carbaldehyde (Parent Compound) | 1-Methyl-1H-indole-3-carbaldehyde | 1-Allyl-1H-indole-3-carbaldehyde |

| CAS Number | 173531-53-8[1] | 487-89-8 | 1074-87-9 | 20593-79-1 |

| Molecular Formula | C₁₂H₉NO[1] | C₉H₇NO | C₁₀H₉NO | C₁₂H₁₁NO |

| Molecular Weight | 183.21 g/mol [1] | 145.16 g/mol | 159.19 g/mol | 185.22 g/mol |

| Melting Point | Data not available | 193-198 °C | 69-71 °C | Data not available |

| Appearance | Data not available | Tan to light brown solid powder | Data not available | Data not available |

| ¹H NMR (CDCl₃, δ ppm) | Data not available | 10.08 (s, 1H), 8.79 (s, 1H), 8.40–8.27 (m, 1H), 7.86 (d, J = 2.8 Hz, 1H), 7.49–7.42 (m, 1H), 7.39–7.29 (m, 2H) | 10.01 (s, 1H), 8.35 (d, J = 6.6 Hz, 1H), 7.69 (s, 1H), 7.50–7.33 (m, 3H), 3.90 (s, 3H) | 10.02 (s, 1H), 8.32 (d, J = 6.3 Hz, 1H), 7.74 (s, 1H), 7.39–7.32 (m, 3H), 6.07–5.99 (m, 1H), 5.36–5.31 (m, 1H), 5.23–5.17 (m, 1H), 4.80 (d, J = 5.6 Hz, 2H)[2] |

| ¹³C NMR (CDCl₃, δ ppm) | Data not available | 185.34, 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70 | 184.43, 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69 | 184.58, 138.28, 137.32, 131.75, 125.46, 124.06, 123.01, 122.16, 119.07, 118.42, 110.28, 49.54[2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of indole-3-carbaldehyde with propargyl bromide. The following protocol is a generalized procedure based on standard methods for N-alkylation of indoles.

Materials:

-

Indole-3-carbaldehyde

-

Propargyl bromide (80% in toluene)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add indole-3-carbaldehyde (1.0 eq). Dissolve the indole in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, during which time the indole nitrogen is deprotonated.

-

Alkylation: Add propargyl bromide (1.5 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Diagram 1: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The primary utility of this compound in drug development lies in its role as a versatile intermediate. The terminal alkyne is a key functional group for "click" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form 1,2,3-triazoles. This reaction is highly efficient, regioselective, and proceeds under mild conditions, making it ideal for the synthesis of compound libraries for high-throughput screening.

The indole nucleus itself is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. By combining the indole core with a triazole ring system via the propargyl linker, novel hybrid molecules can be generated with potentially enhanced or novel pharmacological profiles.

Diagram 2: Application in Click Chemistry

Caption: Use of the title compound in CuAAC click chemistry to form triazole hybrids.

Potential Biological Activity and Signaling Pathways

While direct biological data for this compound is scarce, the activities of related N-propargylated indole derivatives suggest potential avenues for investigation. Many indole-based compounds exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Derivatives of indole have been shown to act as inhibitors of various protein kinases, tubulin polymerization, and histone deacetylases (HDACs). For instance, some N-propargyl indole derivatives have been investigated for their potential to inhibit signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Diagram 3: Hypothetical Signaling Pathway Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by N-propargyl indole derivatives.

Conclusion

This compound is a valuable synthetic intermediate that bridges the well-established pharmacology of the indole nucleus with the synthetic versatility of the propargyl group. Its utility in constructing novel molecular entities via click chemistry makes it a compound of significant interest for the development of new therapeutic agents. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives to fully explore their therapeutic potential, particularly in the area of oncology. Further characterization of the physicochemical properties of the title compound is also warranted.

References

An In-depth Technical Guide to 1-Prop-2-ynyl-1H-indole-3-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical document provides a comprehensive overview of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde, a derivative of the biologically significant indole-3-carbaldehyde (I3A) scaffold. The indole core is a prevalent motif in numerous natural products and pharmacologically active compounds. The introduction of a propargyl (prop-2-ynyl) group at the N-1 position of the indole ring offers a versatile handle for further chemical modification, notably through copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), making this molecule a valuable building block in medicinal chemistry and chemical biology. This guide details its molecular structure, physicochemical properties, a robust synthesis protocol, and discusses the known biological context of its parent compound, I3A, which is a known agonist of the Aryl Hydrocarbon Receptor (AhR).

Molecular Structure and Properties

This compound is characterized by a planar indole bicyclic system, with a formyl group at the C-3 position and a propargyl substituent on the indole nitrogen. The terminal alkyne of the propargyl group is the key functional group for its application in bio-conjugation and synthetic elaboration.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 173531-53-8 | [1][2] |

| Molecular Formula | C₁₂H₉NO | [1][2] |

| Molecular Weight | 183.21 g/mol | [1][2] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2CC#C)C=O | - |

| InChI Key | OLNJUISKUQQNIM-UHFFFAOYSA-N |[3] |

Synthesis Protocol

The synthesis of this compound is typically achieved via a two-step process starting from indole. The first step involves the formylation of the indole ring at the C-3 position, followed by N-alkylation with a propargyl halide.

Synthetic Workflow

The logical flow for the synthesis is outlined below, beginning with the formylation of indole, followed by N-alkylation to yield the target compound.

Experimental Protocols

Step 1: Synthesis of 1H-Indole-3-carbaldehyde (Vilsmeier-Haack Reaction) [4] This procedure is adapted from the method described by Smith and is a widely used, high-yield synthesis.[4]

-

Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool 3.74 moles of dimethylformamide (DMF) in an ice-salt bath.

-

Complex Formation: Add 0.94 moles of phosphorus oxychloride (POCl₃) dropwise to the cooled DMF over 30 minutes with continuous stirring. The temperature should be maintained below 10°C.

-

Indole Addition: Prepare a solution of 0.85 moles of indole in 1.3 moles of DMF. Add this solution to the reaction mixture over 1 hour, ensuring the temperature does not exceed 10°C.

-

Reaction: After addition, bring the reaction mixture temperature to 35°C and stir for approximately 1-1.5 hours until the clear solution becomes an opaque, yellow paste.

-

Work-up: Quench the reaction by adding crushed ice, resulting in a clear red solution. Transfer this solution to a larger flask containing ice.

-

Hydrolysis: Add a solution of 9.4 moles of sodium hydroxide in 1 L of water dropwise with efficient stirring. Heat the resulting suspension to boiling, then cool to room temperature.

-

Isolation: Collect the precipitate by filtration, wash thoroughly with water, and air-dry to yield 1H-indole-3-carbaldehyde. The product is typically of high purity (97% yield).[4]

Step 2: Synthesis of this compound (N-Alkylation) [5] This general procedure is adapted for the specific synthesis using propargyl bromide.

-

Setup: To a 50 mL flask equipped with a stir bar, add 1.0 equivalent of 1H-indole-3-carbaldehyde and 2.0 equivalents of potassium hydroxide (KOH).

-

Solvent Addition: Add 20 mL of dimethyl sulfoxide (DMSO) to the flask and stir the solution at room temperature.

-

Alkylation: Add 2.0 equivalents of propargyl bromide to the reaction mixture.

-

Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with 30 mL of water and extract the product with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate eluent system.

Spectroscopic Data

Specific, experimentally-derived spectroscopic data for this compound are not widely published. However, data for the parent compound, 1H-indole-3-carbaldehyde, and closely related N-substituted analogs are available and provide a valuable reference for characterization.

Table 2: Comparative Spectroscopic Data of Indole-3-carbaldehyde Analogs

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (ESI-MS) | Source |

|---|---|---|---|---|

| 1H-Indole-3-carbaldehyde | 10.08 (s, 1H), 8.79 (s, 1H), 8.33 (m, 1H), 7.86 (d, 1H), 7.45 (m, 1H), 7.34 (m, 2H) | 185.34, 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70 | [M+H]⁺ 146 | [5] |

| 1-Methyl-1H-indole-3-carbaldehyde | 10.01 (s, 1H), 8.35 (d, 1H), 7.69 (s, 1H), 7.42 (m, 3H), 3.90 (s, 3H) | 184.43, 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69 | [M+H]⁺ 160 | [5] |

| 1-Allyl-1H-indole-3-carbaldehyde | 10.02 (s, 1H), 8.32 (d, 1H), 7.74 (s, 1H), 7.35 (m, 3H), 6.03 (m, 1H), 5.33 (m, 1H), 5.20 (m, 1H), 4.80 (d, 2H) | 184.58, 138.28, 137.32, 131.75, 125.46, 124.06, 123.01, 122.16, 119.07, 118.42, 110.28, 49.54 | [M+H]⁺ 186 |[5] |

For this compound, one would expect to see characteristic signals for the propargyl group in the ¹H NMR spectrum: a singlet for the acetylenic proton (~2.5 ppm) and a singlet for the methylene protons (~4.9-5.0 ppm), in addition to the aromatic and aldehyde protons.

Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively characterized, the parent molecule, indole-3-carbaldehyde (I3A), is a well-studied metabolite of dietary L-tryptophan produced by gut microbiota.[6]

Aryl Hydrocarbon Receptor (AhR) Signaling

I3A is a known agonist for the Aryl Hydrocarbon Receptor (AhR).[6] This receptor is a ligand-activated transcription factor crucial for regulating immune responses at mucosal surfaces. The activation of AhR in intestinal immune cells by I3A stimulates the production of Interleukin-22 (IL-22), a cytokine that plays a vital role in maintaining gut homeostasis and promoting mucosal immunity.[6]

The signaling pathway is as follows:

Potential Therapeutic Applications

Derivatives of I3A have demonstrated a wide array of biological activities, including anti-inflammatory, anti-cancer, antibacterial, and antifungal properties.[7][8] The structural modifications on the I3A scaffold are key to these activities. The N-1 propargyl group of this compound does not preclude it from having intrinsic biological activity, but it primarily serves as a powerful tool for drug development, enabling its use as a molecular probe or for covalent linkage to other molecules of interest.

References

- 1. scbt.com [scbt.com]

- 2. 173531-53-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 1-Prop-2-ynyl-1H-indole-3-carbaldehyde (CAS 173531-53-8)

Notice to the Reader: Comprehensive technical data for 1-Prop-2-ynyl-1H-indole-3-carbaldehyde (CAS 173531-53-8) is limited in publicly accessible scientific literature and databases. This guide compiles the available information and provides a general overview based on related compounds. The synthesis protocol described is a general method for analogous compounds and has not been experimentally verified for this specific molecule. Researchers should use this information as a foundational guide and validate all procedures and findings.

Core Compound Information

This compound is a derivative of the naturally occurring compound indole-3-carbaldehyde. The introduction of a propargyl group (a prop-2-ynyl moiety) at the N-1 position of the indole ring provides a terminal alkyne functional group. This feature makes it a valuable synthon in organic chemistry, particularly for click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to generate more complex molecules, such as triazole-containing indole derivatives.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 173531-53-8 | [2] |

| Molecular Formula | C₁₂H₉NO | [2] |

| Molecular Weight | 183.21 g/mol | [2] |

| Appearance | Not specified (often a solid) | - |

| Purity | ≥95.0% (typical for commercial products) | [3] |

Synthesis

General Experimental Protocol (Hypothetical)

Reaction: Indole-3-carbaldehyde + Propargyl Bromide → this compound

Materials:

-

Indole-3-carbaldehyde

-

Propargyl bromide

-

A suitable base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN))

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of indole-3-carbaldehyde in the chosen anhydrous solvent, add the base at room temperature under an inert atmosphere.

-

Stir the mixture for a short period (e.g., 30 minutes) to facilitate the deprotonation of the indole nitrogen.

-

Add propargyl bromide dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature or with gentle heating until completion, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product.

Note: This is a generalized protocol and would require optimization for temperature, reaction time, and purification method.

Biological Activity and Potential Applications

While no specific biological activities have been reported for this compound, the indole-3-carbaldehyde scaffold is a well-established pharmacophore in drug discovery.[4][5] Derivatives of indole-3-carbaldehyde have been investigated for a wide range of therapeutic applications.[6]

General Activities of Indole-3-Carbaldehyde Derivatives:

-

Anticancer: Indole derivatives are known to target various mechanisms in cancer cells, including the inhibition of tubulin polymerization and protein kinases.[5]

-

Antioxidant: The indole nucleus can act as a scavenger of free radicals, and various derivatives have been synthesized and evaluated for their antioxidant properties.[7][8]

-

Antimicrobial: The indole scaffold is present in many natural and synthetic compounds with antibacterial and antifungal activities.[4]

The presence of the N-propargyl group in this compound makes it a precursor for creating novel hybrid molecules via click chemistry.[1] This allows for the combination of the indole-3-carbaldehyde core with other pharmacophores, potentially leading to compounds with enhanced or novel biological activities.

Spectral Data

Specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the surveyed literature. For comparison, ¹H NMR data for the parent compound, indole-3-carbaldehyde, and other N-substituted derivatives are available.[9] Researchers who synthesize or purchase this compound will need to perform their own spectral analysis to confirm its identity and purity.

Logical Workflow for Application in Drug Discovery

The following diagram illustrates a potential workflow for utilizing this compound in a drug discovery context.

Caption: Drug discovery workflow using the target compound.

Conclusion

This compound is a commercially available indole derivative with potential applications in organic synthesis and medicinal chemistry. Its key feature is the terminal alkyne, which allows for its use in click chemistry to generate novel molecular entities. While in-depth technical data and specific biological studies on this compound are currently lacking in the public domain, the known activities of the parent indole-3-carbaldehyde scaffold suggest that derivatives of this compound could be promising candidates for further investigation in various therapeutic areas. Future research is needed to fully characterize its chemical reactivity, biological profile, and potential as a building block in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. Indoles | CymitQuimica [cymitquimica.com]

- 4. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. experts.umn.edu [experts.umn.edu]

- 9. rsc.org [rsc.org]

Spectroscopic and Synthetic Profile of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the versatile chemical intermediate, 1-Prop-2-ynyl-1H-indole-3-carbaldehyde. This compound serves as a valuable building block in the synthesis of more complex heterocyclic structures, particularly in the development of novel therapeutic agents. This document summarizes the available spectroscopic data, details the experimental protocol for its synthesis, and provides visualizations of the synthetic pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, a compound with the molecular formula C₁₂H₉NO and a molecular weight of 183.21 g/mol [1]. While direct experimental spectra for this specific compound are not widely available in public repositories, the data presented here is based on characterization reported in specialized chemical literature.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

Note: Detailed ¹H NMR data for this compound is expected to be found in the supporting information of primary research articles detailing its synthesis.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

Note: Detailed ¹³C NMR data for this compound is expected to be found in the supporting information of primary research articles detailing its synthesis.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | C≡C-H stretch |

| Data not available | C=O stretch (aldehyde) |

| Data not available | C-H stretch (aromatic) |

| Data not available | C=C stretch (aromatic) |

| Data not available | C-N stretch |

Note: The characteristic peaks for the terminal alkyne and the aldehyde functional groups are expected to be prominent in the IR spectrum.

Table 4: Mass Spectrometry (MS) Data

| m/z | Assignment |

| 183.07 | [M]⁺ (Calculated for C₁₂H₉NO) |

| Data not available | Fragmentation Pattern |

Note: High-resolution mass spectrometry (HRMS) would provide a more precise mass for confirmation of the elemental composition.

Experimental Protocols

The synthesis of this compound is typically achieved through the N-alkylation of indole-3-carbaldehyde with a propargyl halide. The following is a general experimental protocol based on established methods for N-alkylation of indoles. Specific reaction conditions and purification methods can be found in the cited literature.

General Procedure for N-Propargylation of Indole-3-carbaldehyde:

To a solution of indole-3-carbaldehyde (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN), a base (e.g., potassium carbonate, K₂CO₃, or sodium hydride, NaH) is added (typically 1.5-2.0 equivalents). The mixture is stirred at room temperature for a short period to facilitate the deprotonation of the indole nitrogen. Subsequently, propargyl bromide or propargyl chloride (1.1-1.5 equivalents) is added, and the reaction mixture is stirred at room temperature or gently heated until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway for the preparation of this compound and its subsequent use in a click chemistry reaction, a common application for propargylated compounds.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde

This technical guide provides a comprehensive overview of the ¹H NMR spectrum of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. This document outlines predicted spectral data, a detailed experimental protocol for acquiring the spectrum, and a structural diagram.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (indole) | ~8.0 - 8.2 | s | - |

| H-4 (indole) | ~8.3 - 8.5 | d | ~7.5 - 8.0 |

| H-5 (indole) | ~7.3 - 7.5 | t | ~7.5 - 8.0 |

| H-6 (indole) | ~7.3 - 7.5 | t | ~7.5 - 8.0 |

| H-7 (indole) | ~7.8 - 8.0 | d | ~7.5 - 8.0 |

| Aldehyde (-CHO) | ~10.0 - 10.2 | s | - |

| Methylene (-CH₂-) | ~5.0 - 5.2 | d | ~2.5 |

| Acetylenic (-C≡CH) | ~2.5 - 2.7 | t | ~2.5 |

Note: Predicted values are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

Experimental Protocol for ¹H NMR Analysis

This protocol provides a standardized procedure for obtaining a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[2]

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Transfer the solution to a 5 mm NMR tube using a clean pipette.[2]

2. NMR Spectrometer Setup and Data Acquisition:

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer.[2][3]

-

Instrument: 400 or 500 MHz NMR Spectrometer

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.[2][3]

-

Solvent: CDCl₃ or DMSO-d₆

-

Temperature: 298 K (25 °C)[2]

-

Spectral Width (SW): Approximately 12-16 ppm, centered around 6-7 ppm.[2][3]

-

Acquisition Time (AQ): 2-4 seconds.[3]

-

Relaxation Delay (D1): 1-5 seconds. A longer delay is recommended for accurate integration.[3]

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.[2]

-

Receiver Gain (RG): Adjust automatically to prevent signal clipping.[3]

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a pure absorption lineshape.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[3]

-

Integrate the signals to determine the relative proton ratios.

Structural Visualization

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

References

13C NMR Characterization of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde. Due to the absence of publicly available experimental data for this specific compound, this document leverages spectral data from analogous structures to provide a reliable prediction of the chemical shifts. This guide is intended to assist researchers in the identification and characterization of this and similar molecules.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values are estimated based on known data for indole-3-carbaldehyde and the expected influence of the N-propargyl substituent. The assignments are based on established substituent effects and data from similar N-substituted indole systems.[1][2][3]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 184.5 |

| C2 | 138.5 |

| C3 | 118.0 |

| C3a | 124.5 |

| C4 | 123.5 |

| C5 | 122.5 |

| C6 | 121.0 |

| C7 | 110.5 |

| C7a | 137.0 |

| N-C H₂ | 35.0 |

| C≡C H | 78.0 |

| C ≡CH | 75.0 |

Experimental Protocol for 13C NMR Spectroscopy

The following provides a standard protocol for the acquisition of a 13C NMR spectrum for this compound.

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Use a spectrometer operating at a frequency of at least 100 MHz for ¹³C nuclei (corresponding to a 400 MHz ¹H frequency).

-

Tune and shim the spectrometer to the sample.

-

Set the sample temperature to 25 °C.

3. Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096, depending on the sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the spectrum using the solvent peak or TMS.

Structural and Spectral Correlation

The following diagrams illustrate the structure of this compound and the logical workflow for predicting its 13C NMR spectrum.

Caption: Molecular structure of this compound.

Caption: Workflow for predicting the 13C NMR spectrum.

References

In-Depth Technical Guide: Physical and Chemical Stability of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical stability of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct stability data for this specific molecule, this document extrapolates information from the well-studied indole-3-carbaldehyde core and the known reactivity of N-propargyl moieties. The experimental protocols provided are based on established international guidelines for stability testing of active pharmaceutical ingredients (APIs).

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in various experimental and storage conditions.

| Property | Value | Source/Comment |

| Chemical Name | This compound | IUPAC Nomenclature |

| CAS Number | 173531-53-8 | [1] |

| Molecular Formula | C₁₂H₉NO | [1] |

| Molecular Weight | 183.21 g/mol | [1] |

| Appearance | Likely a solid at room temperature. The parent compound, indole-3-carbaldehyde, is a tan or white to light brown solid powder. | Inferred from indole-3-carbaldehyde[2][3] |

| Melting Point | Not explicitly reported. The melting point of the parent indole-3-carbaldehyde is 193-198 °C. The N-propargyl substitution may alter this value. | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol.[3] The parent compound, indole-3-carbaldehyde, is sparingly soluble in water but soluble in polar organic solvents.[3][4][5] |

Chemical Stability Profile

The chemical stability of this compound is dictated by the reactivity of its constituent parts: the indole ring, the aldehyde group, and the N-propargyl group. The indole nucleus itself is a stable aromatic system.[6] However, the aldehyde and, particularly, the terminal alkyne of the propargyl group introduce potential degradation pathways.

Potential Degradation Pathways

Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of the molecule. Based on the structure, the following degradation pathways are anticipated:

-

Hydrolysis: The imine nitrogen of the indole ring and the aldehyde are generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, degradation may occur.

-

Oxidation: The indole ring is susceptible to oxidation, which can lead to the formation of various degradation products, including isatin and anthranilic acid derivatives.[7][8] The aldehyde group can be readily oxidized to the corresponding carboxylic acid.

-

Photodegradation: Indole derivatives can be sensitive to light. Exposure to UV or visible light may induce degradation, although some indole derivatives have shown considerable photostability.

-

Thermal Degradation: The stability of the N-propargyl group at elevated temperatures may be a concern, potentially leading to rearrangement or polymerization reactions.

-

Reactivity of the Propargyl Group: The terminal alkyne is a reactive functional group susceptible to various reactions, including hydration, addition, and cyclization, which could be considered degradation pathways depending on the conditions.[7][8][9][10][11]

Below is a graphical representation of the potential degradation pathways.

Experimental Protocols for Stability Testing

A comprehensive stability testing program should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A(R2).[12] This involves forced degradation studies to establish the stability-indicating nature of analytical methods.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and pathways. A target degradation of 5-20% is generally considered optimal for method validation.[13][14][15]

3.1.1. Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

3.1.2. Stress Conditions

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the mixture at 60°C for 24 hours.

-

At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the mixture at 60°C for 24 hours.

-

At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a controlled temperature oven at 80°C for 48 hours.

-

At appropriate time points, withdraw samples, dissolve in the initial solvent, and dilute to the target concentration.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analyze the samples at appropriate time points. A control sample should be kept in the dark under the same conditions.

-

The workflow for a typical forced degradation study is illustrated below.

Stability-Indicating Analytical Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is required to separate the parent compound from its degradation products.[16][17][18][19]

3.2.1. Suggested HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve separation of all degradation products.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength that provides good response for both the parent compound and potential degradation products (a photodiode array detector is recommended for peak purity analysis).

-

Column Temperature: 30°C.

3.2.2. Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks.

Summary and Recommendations

The stability of this compound is a critical parameter for its potential development. While direct stability data is not yet available, a predictive assessment based on its chemical structure suggests potential degradation pathways involving the indole ring and the N-propargyl group.

It is strongly recommended to perform comprehensive forced degradation studies as outlined in this guide. These studies will:

-

Elucidate the intrinsic stability of the molecule.

-

Identify potential degradation products.

-

Facilitate the development and validation of a stability-indicating analytical method.

-

Inform decisions on formulation development and appropriate storage conditions.

The data generated from these studies will be essential for any future regulatory submissions and for ensuring the quality, safety, and efficacy of any product containing this compound.

References

- 1. scbt.com [scbt.com]

- 2. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 3. toku-e.com [toku-e.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. joneschemistry.wordpress.com [joneschemistry.wordpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. resolvemass.ca [resolvemass.ca]

- 13. resolvemass.ca [resolvemass.ca]

- 14. scribd.com [scribd.com]

- 15. sgs.com [sgs.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. jddtonline.info [jddtonline.info]

- 18. scispace.com [scispace.com]

- 19. ijpsr.com [ijpsr.com]

The Rise of N-Alkynylated Indoles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Significance

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. Among the diverse modifications of this privileged heterocycle, N-alkynylation has emerged as a particularly significant strategy for the development of novel therapeutic agents. The introduction of the alkynyl group at the indole nitrogen not only modulates the parent molecule's physicochemical properties but also provides a versatile handle for further chemical transformations, unlocking new avenues for drug discovery. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological importance of N-alkynylated indole compounds, with a focus on their potential in oncology.

Discovery and Biological Significance

The indole nucleus is a prevalent feature in a vast array of biologically active molecules, including anticancer, antiviral, and anti-inflammatory agents.[1][2] The strategic functionalization of the indole nitrogen has been a key area of research to enhance potency and selectivity. While N-alkylation has been extensively studied, the introduction of an N-alkynyl moiety offers unique electronic and steric properties. These characteristics can lead to enhanced binding affinity for biological targets and provide opportunities for covalent interactions, a mechanism increasingly exploited in modern drug design.

N-alkynylated indole derivatives have demonstrated promising activity across various therapeutic areas. A notable area of investigation is their potential as anticancer agents. Research has shown that certain N-alkynylated indole compounds can inhibit the proliferation of various cancer cell lines, including those of the breast, colon, and liver.[3][4] The mechanism of action for many of these compounds involves the inhibition of key cellular signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[5][6][7]

Quantitative Analysis of Biological Activity

To facilitate a clear comparison of the biological efficacy of various N-alkynylated and related N-substituted indole compounds, the following tables summarize their inhibitory activities against different biological targets and cancer cell lines.

Table 1: Inhibition of Cholinesterases by N-Alkyl Indole Derivatives

| Compound | Alkyl Chain Length (n) | AChE IC50 (µM) | BChE IC50 (µM) |

| 5a | 2 | > 62.5 | > 62.5 |

| 5g | 6 | 35.0 ± 1.2 | > 62.5 |

| 5h | 7 | 49.5 ± 1.8 | > 62.5 |

| 5i | 8 | 44.6 ± 1.7 | > 62.5 |

| 5j | 9 | 48.6 ± 1.4 | > 62.5 |

Data sourced from a study on N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors.

Table 2: Anticancer Activity of Indole Derivatives Against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

| 5f (Ursolic Acid Derivative) | SMMC-7721 (Hepatocarcinoma) | 0.56 ± 0.08[2][3] |

| 5f (Ursolic Acid Derivative) | HepG2 (Hepatocarcinoma) | 0.91 ± 0.13[2][3] |

| 5d (Ursolic Acid Derivative) | SMMC-7721 (Hepatocarcinoma) | 0.89 ± 0.11[8] |

| 6f (Ursolic Acid Derivative) | SMMC-7721 (Hepatocarcinoma) | 0.65 ± 0.07[3] |

| 7a (Pyrazole-Indole Hybrid) | HepG2 (Hepatocarcinoma) | 6.1 ± 1.9[4][9] |

| 7b (Pyrazole-Indole Hybrid) | HepG2 (Hepatocarcinoma) | 7.9 ± 1.9[4][9] |

| 13 (Biheterocycle-based) | Various Human Cancer Cell Lines (Mean) | 0.038[10] |

| 19 (Biheterocycle-based) | Various Human Cancer Cell Lines (Mean) | 0.024[10] |

| 16 (Osimertinib Analog) | EGFR Kinase | 1.026[11] |

| 16 (Osimertinib Analog) | SRC Kinase | 0.002[11] |

IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity or cell growth.[2][3][4][8][9][10][11]

Key Signaling Pathways Targeted by Indole Derivatives

The anticancer activity of many indole derivatives stems from their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR and MAPK signaling cascades are two of the most frequently targeted pathways.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by N-alkynylated indole compounds.

Experimental Protocols

General Synthesis of N-Alkynylated Indoles

The synthesis of N-alkynylated indoles can be achieved through various methods, with transition-metal-catalyzed cross-coupling reactions being one of the most common approaches.[12][13] A general procedure is outlined below.

Caption: General workflow for the synthesis of N-alkynylated indoles.

Detailed Methodology:

-

Preparation of the Indole Anion: To a solution of the appropriately substituted indole in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), a suitable base (e.g., sodium hydride or potassium carbonate) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for a specified period to ensure complete deprotonation, forming the indole anion.

-

Cross-Coupling Reaction: A transition metal catalyst (e.g., copper(I) iodide or a palladium complex) and the corresponding alkynyl halide are added to the reaction mixture.

-

Reaction Progression and Workup: The reaction is typically heated to a specific temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the pure N-alkynylated indole.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9][14]

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

-

Compound Treatment: The cells are then treated with various concentrations of the N-alkynylated indole compounds (typically in a series of dilutions) for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The N-alkynylation of indoles represents a powerful and versatile strategy in the design and synthesis of novel therapeutic agents. The unique properties imparted by the alkynyl group have led to the discovery of potent anticancer compounds that target key signaling pathways. The synthetic methodologies for accessing these compounds are well-established, and the biological evaluation techniques provide robust measures of their efficacy.

Future research in this area will likely focus on the development of more selective and potent N-alkynylated indole derivatives. A deeper understanding of their mechanisms of action and the identification of novel biological targets will be crucial. Furthermore, the application of these compounds in combination therapies and the development of drug delivery systems to enhance their therapeutic index are promising avenues for further investigation. The continued exploration of the chemical space around the N-alkynylated indole scaffold holds great promise for the discovery of next-generation medicines to address unmet medical needs, particularly in the field of oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 1-(4'-Indolyl and 6'-Quinolinyl) indoles as a new class of potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde as a Synthetic Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Prop-2-ynyl-1H-indole-3-carbaldehyde is a versatile synthetic intermediate that holds significant potential in the fields of medicinal chemistry and materials science. Its unique bifunctional nature, featuring a reactive aldehyde group and a terminal alkyne, makes it a valuable building block for the construction of complex heterocyclic scaffolds. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, with a particular focus on its role in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." Detailed experimental protocols and characterization data for analogous compounds are presented to facilitate its practical application in the laboratory.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, present in a vast array of natural products and synthetic compounds with diverse biological activities. Functionalization of the indole ring is a key strategy for modulating the pharmacological properties of these molecules. This compound emerges as a particularly useful intermediate by introducing two orthogonal reactive handles onto the indole core. The aldehyde at the C3 position is amenable to a wide range of classical carbonyl chemistries, while the N-propargyl group provides a gateway to modern ligation chemistries, most notably the CuAAC reaction for the formation of 1,2,3-triazoles. This guide will detail the synthesis of this intermediate and its subsequent elaboration into more complex molecular architectures.

Synthesis and Properties

The synthesis of this compound is typically achieved through the N-alkylation of commercially available indole-3-carbaldehyde with propargyl bromide. This reaction is generally carried out under basic conditions.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 173531-53-8 | [1] |

| Molecular Formula | C₁₂H₉NO | [1] |

| Molecular Weight | 183.21 g/mol | [1] |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃, EtOAc) | General knowledge |

Spectroscopic Data (Expected)

| ¹H NMR (Expected, in CDCl₃) | ¹³C NMR (Expected, in CDCl₃) | IR (Expected, KBr pellet) |

| ~10.1 ppm (s, 1H, -CHO) | ~185 ppm (C=O) | ~3300 cm⁻¹ (alkyne C-H stretch) |

| ~8.3 ppm (d, 1H, Ar-H) | ~138 ppm (Ar-C) | ~2120 cm⁻¹ (alkyne C≡C stretch) |

| ~7.8 ppm (s, 1H, Ar-H) | ~137 ppm (Ar-C) | ~1680 cm⁻¹ (aldehyde C=O stretch) |

| ~7.4 ppm (m, 3H, Ar-H) | ~125-122 ppm (Ar-CH) | ~1600, 1470 cm⁻¹ (aromatic C=C stretch) |

| ~5.0 ppm (d, 2H, -CH₂-) | ~110 ppm (Ar-CH) | |

| ~2.5 ppm (t, 1H, ≡C-H) | ~78 ppm (-C≡) | |

| ~75 ppm (≡CH) | ||

| ~36 ppm (-CH₂-) |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the N-alkylation of indoles[2].

Materials:

-

Indole-3-carbaldehyde

-

Propargyl bromide (80% in toluene)

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of indole-3-carbaldehyde (1.0 eq.) in DMSO, add powdered potassium hydroxide (2.0 eq.) at room temperature.

-

Stir the mixture for 30 minutes.

-

Slowly add propargyl bromide (1.5 eq.) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the "click" reaction of this compound with an organic azide (e.g., benzyl azide) to form a 1,2,3-triazole derivative.

Materials:

-

This compound

-

Benzyl azide (or other organic azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water (H₂O)

Procedure:

-

In a reaction vial, dissolve this compound (1.0 eq.) and benzyl azide (1.1 eq.) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq.).

-

In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq.).

-

Add the sodium ascorbate solution to the mixture of the alkyne and azide, followed by the addition of the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the resulting triazole derivative by column chromatography or recrystallization.

Role as a Synthetic Intermediate: The Power of Click Chemistry

The primary utility of this compound lies in its ability to serve as a scaffold for the construction of more complex molecules, particularly through the CuAAC reaction. This reaction is highly efficient, regioselective (yielding the 1,4-disubstituted triazole isomer), and tolerant of a wide range of functional groups, making it a powerful tool in drug discovery and materials science.

The resulting 1,2,3-triazole-linked indole derivatives are of significant interest due to the favorable properties of the triazole ring. It is a stable, aromatic heterocycle that can act as a rigid linker and participate in hydrogen bonding and dipole-dipole interactions, often mimicking the properties of an amide bond but with enhanced metabolic stability. This makes it an attractive moiety for the development of new therapeutic agents.

Mandatory Visualizations

Caption: Synthetic workflow for this compound and its use in click chemistry.

Conclusion

This compound is a high-value synthetic intermediate that provides a straightforward entry into a diverse range of complex indole derivatives. Its synthesis via N-propargylation of indole-3-carbaldehyde is a practical and scalable process. The presence of both an aldehyde and a terminal alkyne allows for sequential or orthogonal functionalization, with its application in copper-catalyzed azide-alkyne cycloaddition being of particular importance. The resulting triazole-linked indole scaffolds are of great interest in the development of novel pharmaceuticals and functional materials. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

- 1. scbt.com [scbt.com]

- 2. rsc.org [rsc.org]

- 3. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Indole-3-carboxaldehyde(487-89-8) 1H NMR [m.chemicalbook.com]

- 6. orgsyn.org [orgsyn.org]

- 7. spectrabase.com [spectrabase.com]

- 8. Indole-3-carboxaldehyde(487-89-8) 13C NMR [m.chemicalbook.com]

- 9. 吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

The Alkyne Moiety: A Versatile Tool in the Synthesis and Functionalization of Indole Alkaloids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indole alkaloids represent a large and structurally diverse class of natural products, with over 4,100 known compounds.[1] They are biosynthetically derived from the amino acid tryptophan and are predominantly found in plants of the Apocynaceae, Rubiaceae, and Loganiaceae families.[1][2] These compounds have garnered significant attention from the scientific community due to their wide range of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[3][4][5] The indole nucleus is a key structural motif in many clinically important drugs, such as the anticancer agents vinblastine and vincristine, and the antihypertensive drug reserpine.[5][6]

The introduction of an alkyne functionality into the indole alkaloid scaffold has emerged as a powerful strategy in medicinal chemistry and drug discovery. The alkyne group, with its linear geometry and unique reactivity, serves as a versatile handle for a variety of chemical transformations.[7] It is a key building block in the synthesis of complex molecular architectures and allows for the late-stage functionalization of indole alkaloids, enabling the creation of diverse compound libraries for biological screening.[7][8] This guide will provide a comprehensive overview of indole alkaloids featuring alkyne functionalities, covering their natural occurrence, biosynthesis, synthetic strategies, and applications in drug development.

Natural Occurrence and Biosynthesis

While indole alkaloids are abundant in nature, those containing an alkyne functionality are less common. The biosynthesis of these complex molecules is a fascinating area of study, providing insights into the enzymatic machinery that nature employs to construct intricate chemical scaffolds.

The Hapalindole Alkaloid Family: A Case Study in Biosynthesis

A prominent example of naturally occurring indole alkaloids that, while not directly containing alkynes, have biosynthetic pathways involving precursors amenable to the introduction of such functionalities are the hapalindole-type alkaloids. These compounds are produced by cyanobacteria of the order Stigonematales.[8][9][10] The biosynthesis of the hapalindole core is believed to proceed through a common tricyclic precursor, which is formed from a geranylated indolenine intermediate.[10][11] This pathway involves a remarkable series of enzymatic reactions, including a Cope rearrangement, a 6-exo-trig cyclization, and an electrophilic aromatic substitution.[11][12]

The proposed biosynthetic pathway for the formation of the common tricyclic hapalindole precursor provides a conceptual framework for how complex indole alkaloid scaffolds are assembled in nature.

Caption: Proposed biosynthetic pathway of the tricyclic hapalindole precursor.

Synthetic Strategies for Alkyne-Functionalized Indole Alkaloids

The development of efficient synthetic methods for the introduction of alkyne groups into indole alkaloids is crucial for exploring their therapeutic potential. Several powerful synthetic strategies have been developed, with palladium-catalyzed cross-coupling reactions being particularly prominent.

Sonogashira Coupling: A Cornerstone of Alkyne Installation

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[12] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has become a workhorse in the synthesis of alkyne-functionalized indole alkaloids.[12][13] It allows for the direct attachment of an alkyne moiety to the indole core or to a side chain.

This protocol provides a general procedure for the Sonogashira coupling of an o-iodoaniline with a terminal alkyne, a key step in the synthesis of many indole derivatives.[14][15][16]

Materials:

-

o-Iodoaniline

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous toluene or THF

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry, inert-atmosphere-flushed flask, add the o-iodoaniline (1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.02 equiv), and copper(I) iodide (0.04 equiv).

-

Add anhydrous toluene or THF, followed by triethylamine (2.0 equiv).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne (1.2 equiv) to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

-

Wash the celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Step-by-step workflow for a typical Sonogashira coupling reaction.

Larock Indole Synthesis: Building the Core with Alkynes

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that allows for the construction of the indole ring system from an o-haloaniline and a disubstituted alkyne.[2][13][17] This method is highly versatile and can be used to prepare a wide variety of substituted indoles.[13]

This protocol outlines a general procedure for the Larock indole synthesis.[13][17]

Materials:

-

o-Iodoaniline or o-bromoaniline

-

Disubstituted alkyne

-

Palladium(II) acetate [Pd(OAc)₂]

-

Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

-

Lithium chloride (LiCl) or n-butylammonium chloride (n-Bu₄NCl)

-

Triphenylphosphine (PPh₃) (optional, but often improves yield)

-

Anhydrous DMF or 1,4-dioxane

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

In a reaction vessel, combine the o-haloaniline (1.0 equiv), the disubstituted alkyne (2-5 equiv), palladium(II) acetate (0.05 equiv), the carbonate base (excess), and the chloride salt (1.0 equiv).

-

If using, add triphenylphosphine (0.05 equiv).

-

Add the anhydrous solvent.

-

Heat the reaction mixture under an inert atmosphere to the required temperature (typically 100-120 °C).

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

After completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Synthesis of Propargylamines

Propargylamines are important building blocks in organic synthesis and can be incorporated into indole alkaloid structures.[5][18][19] The A³ coupling (aldehyde-alkyne-amine) reaction is a common one-pot, three-component method for their synthesis.[5]

Reactivity and Applications in Medicinal Chemistry

The alkyne functionality in indole alkaloids opens up a vast chemical space for further modification and derivatization. This versatility is particularly valuable in drug discovery, where the ability to rapidly generate analogues with diverse properties is essential.

Click Chemistry: A Powerful Tool for Bioconjugation and Drug Delivery

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and bioorthogonal reaction that forms a stable triazole linkage between an alkyne and an azide.[7][20][21][22] This reaction has found widespread application in bioconjugation, allowing for the attachment of alkyne-functionalized indole alkaloids to biomolecules such as proteins and nucleic acids.[7][20]

This protocol provides a general procedure for the CuAAC reaction to conjugate an azide-containing molecule to an alkyne-functionalized indole.[20][21][22]

Materials:

-

Alkyne-functionalized indole

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (as a ligand to stabilize Cu(I))

-

Solvent (e.g., DMSO/water mixture)

Procedure:

-

Dissolve the alkyne-functionalized indole and the azide-containing molecule in the chosen solvent system.

-

Prepare a fresh solution of sodium ascorbate in water.

-

In a separate vial, prepare the copper catalyst solution by mixing CuSO₄ and the stabilizing ligand (TBTA or THPTA) in the solvent.

-

Add the copper catalyst solution to the solution of the alkyne and azide.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, the product can be purified by appropriate chromatographic techniques.

Caption: Step-by-step workflow for a typical CuAAC "click" reaction.

Biological Activities of Alkyne-Functionalized Indole Alkaloids

The introduction of an alkyne group can significantly modulate the biological activity of indole alkaloids. Several studies have reported the cytotoxic effects of alkyne-containing indole derivatives against various cancer cell lines.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Hapalindole-type Alkaloids | Various cancer cell lines | Varies | [9] |

| Harmalacidine | U-937 (Leukemia) | 3.1 ± 0.2 | [23][24] |

| Gelselegandine G | K562 (Leukemia) | 57.02 | [3] |

| Monoterpenoid Indole Alkaloids | Various tumor cell lines | < 30 | [25] |

| Chetracins E and F | A549, HCT-116, K562, H1975, HL-60 | 0.2 - 3.6 | [26] |

Characterization of Alkyne-Functionalized Indole Alkaloids

The structural elucidation of novel alkyne-containing indole alkaloids relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon skeleton and the position of the alkyne functionality. The chemical shift of alkynyl protons typically appears in the range of δ 1.7-3.1 ppm.[27] The sp-hybridized carbons of the alkyne give characteristic signals in the ¹³C NMR spectrum.[1]

-

Infrared (IR) Spectroscopy: The C≡C triple bond stretch of an internal alkyne appears as a weak band in the 2100-2260 cm⁻¹ region.[27] Terminal alkynes show a characteristic C-H stretch as a strong, narrow band around 3260-3330 cm⁻¹.[27]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

Future Perspectives

The field of alkyne-functionalized indole alkaloids is poised for significant growth. The development of new and more efficient synthetic methodologies will continue to expand the accessible chemical space. The application of these compounds in chemical biology and drug delivery, facilitated by click chemistry, will likely lead to the development of novel therapeutic agents and research tools. Furthermore, a deeper understanding of the biosynthesis of alkyne-containing natural products could inspire the development of biocatalytic approaches for their synthesis. The unique properties of the alkyne moiety will undoubtedly continue to make it a valuable asset in the ongoing quest for new and improved indole alkaloid-based therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Structural Elucidation and Cytotoxic Activity of New Monoterpenoid Indoles from Gelsemium elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glenresearch.com [glenresearch.com]

- 5. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 8. Indole Alkaloids of the Stigonematales (Cyanophyta): Chemical Diversity, Biosynthesis and Biological Activity | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. par.nsf.gov [par.nsf.gov]

- 12. researchgate.net [researchgate.net]

- 13. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 14. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jenabioscience.com [jenabioscience.com]

- 22. broadpharm.com [broadpharm.com]

- 23. Cytotoxic Indole Alkaloids against Human Leukemia Cell Lines from the Toxic Plant Peganum harmala - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Monoterpenoid indole alkaloids from Alstonia rupestris with cytotoxic, anti-inflammatory and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 27. chem.libretexts.org [chem.libretexts.org]

Predicted Bioactivity of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted bioactivity of the novel synthetic compound, 1-Prop-2-ynyl-1H-indole-3-carbaldehyde. Due to the absence of direct experimental data for this specific molecule, this document extrapolates its potential pharmacological activities based on the well-documented bioactivities of its core structure, indole-3-carbaldehyde, and the known functional contributions of the N-propargyl group in medicinal chemistry. The predicted bioactivities include anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. This guide details the putative mechanisms of action, presents predicted quantitative bioactivity data in tabular format, provides detailed experimental protocols for validation, and utilizes Graphviz diagrams to visualize key signaling pathways and experimental workflows.

Introduction